6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .Scientific Research Applications
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in various scientific fields . Here are some general applications of triazoles:
-
Pharmacology
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are also present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Organocatalysis
-
Agrochemicals
-
Materials Science
-
Antibacterial and Antifungal Applications
-
Anti-Inflammatory Applications
-
Herbicidal and Pesticidal Applications
-
Anticonvulsant Applications
-
Anxiolytic and Antipsychotic Applications
-
Enhancement of Vascular Permeability
- Some research suggests that “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” can enhance vascular permeability, promote the growth, proliferation, migration, and differentiation of vascular endothelial cells, reduce cell apoptosis, induce vascular formation, change cytoskeleton function, and affect other cellular biological changes .
-
Fatty Acid-Binding Proteins (FABPs) Isoforms
-
Antimalarial Applications
-
Cardiovascular Vasodilators
-
Metal Coordination Compounds
-
Antidiabetic Applications
-
Antianxiety Applications
Safety And Hazards
properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.